molecular formula C12H15N3S B2459281 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine CAS No. 379241-42-6

4-(Azepan-1-yl)thieno[2,3-d]pyrimidine

Cat. No. B2459281
CAS RN: 379241-42-6
M. Wt: 233.33
InChI Key: BYBKCNHNASJMRR-UHFFFAOYSA-N
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Description

“4-(Azepan-1-yl)thieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C12H15N3S and a molecular weight of 233.33. It is a derivative of thienopyrimidine, a class of compounds that are structural analogs of purines and are widely represented in medicinal chemistry .


Synthesis Analysis

Thienopyrimidines can be synthesized using various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves heating 3-amino-thiophene-2-carboxamides with either triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thienopyrimidine scaffold, which is one of the most frequently used chemical scaffolds in drug development . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions. For instance, they can be used as synthons for the preparation of thienopyrimidine-7-carbonitriles . They can also be used to synthesize thienopyrimidin-4-ones .

Mechanism of Action

Target of Action

Thienopyrimidine derivatives, a class to which this compound belongs, are known to inhibit various enzymes and pathways . These compounds are structural analogs of purines and have been found to inhibit protein kinases (PKs) , which play key roles in several signal transduction pathways leading to metastasis and drug resistance .

Mode of Action

Thienopyrimidine derivatives have been found to inhibit pks . PKs are enzymes that add phosphate groups to other proteins in a process called phosphorylation. This process can activate or deactivate many protein targets, thereby altering cellular function. By inhibiting PKs, thienopyrimidine derivatives can potentially disrupt these processes, leading to altered cell function.

Biochemical Pathways

Thienopyrimidine derivatives have been found to inhibit various biochemical pathways. For instance, they can inhibit the action of PKs , which are involved in many cellular processes, including cell division, cell growth, and signal transduction. By inhibiting these enzymes, thienopyrimidine derivatives can disrupt these pathways and potentially halt the progression of diseases such as cancer .

Result of Action

Thienopyrimidine derivatives have been found to exhibit anticancer activity . They have been shown to inhibit the growth of cancer cells in vitro . The exact molecular and cellular effects of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine remain to be elucidated.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine in lab experiments is its potential antitumor activity. This compound may be useful for studying the mechanisms of tumor growth and developing new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for studying the mechanisms of inflammatory diseases and pain.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine. One direction is to further investigate the mechanism of action of this compound, in order to better understand its potential applications in scientific research. Additionally, future research could focus on developing new derivatives of this compound that have improved antitumor, anti-inflammatory, or analgesic activity. Finally, research could focus on developing new methods for synthesizing this compound, in order to make this compound more accessible for scientific research.

Synthesis Methods

The synthesis of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine can be achieved through a multistep process. The first step involves the synthesis of 2-aminothiophene-3-carboxylic acid, which is then reacted with ethyl chloroacetate to form ethyl 2-(thiophen-2-yl)acetate. This compound is then reacted with hydrazine hydrate to form 2-(thiophen-2-yl)hydrazine. The final step involves the reaction of 2-(thiophen-2-yl)hydrazine with 1-bromo-4-chlorobutane to form this compound.

Scientific Research Applications

4-(Azepan-1-yl)thieno[2,3-d]pyrimidine has been studied for its potential applications in scientific research. This compound has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain.

properties

IUPAC Name

4-(azepan-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-4-7-15(6-3-1)11-10-5-8-16-12(10)14-9-13-11/h5,8-9H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBKCNHNASJMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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